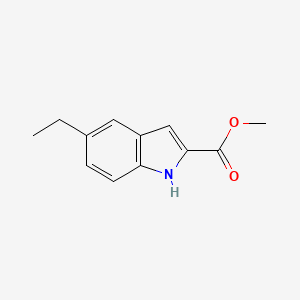![molecular formula C11H11FN2O B15069349 6-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B15069349.png)
6-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structural motif combining an indoline and a pyrrolidinone ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one typically involves a [3+2] cycloaddition reaction. One common method utilizes a Lewis base (such as PCy3) or a Brønsted base (such as K2CO3) to promote the cycloaddition of indoline derivatives with suitable dipolarophiles. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for 6-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Commonly involves the replacement of the fluorine atom with other substituents, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of fluorine-substituted analogs.
Wissenschaftliche Forschungsanwendungen
6-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 6-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. The exact molecular targets and pathways would depend on the specific biological activity being investigated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[indoline-3,3’-pyrrolidin]-2-one: Lacks the fluorine substituent, which can significantly alter its biological activity and chemical properties.
Spiro[indoline-3,3’-oxindole]: Another spirocyclic compound with different ring systems, leading to distinct properties and applications.
Uniqueness
6-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one is unique due to the presence of the fluorine atom, which can enhance its stability, lipophilicity, and biological activity compared to its non-fluorinated analogs. This makes it a valuable compound for further research and development in various fields .
Eigenschaften
Molekularformel |
C11H11FN2O |
|---|---|
Molekulargewicht |
206.22 g/mol |
IUPAC-Name |
6-fluorospiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C11H11FN2O/c12-7-1-2-8-9(5-7)14-10(15)11(8)3-4-13-6-11/h1-2,5,13H,3-4,6H2,(H,14,15) |
InChI-Schlüssel |
MILYDUVTTCCNHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC12C3=C(C=C(C=C3)F)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B15069270.png)
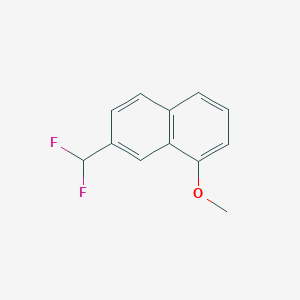
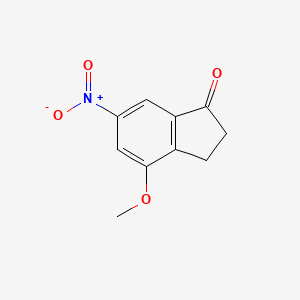
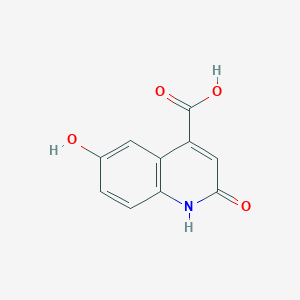
![2,3-Dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B15069294.png)
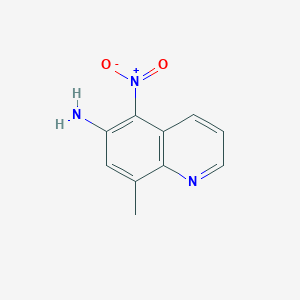
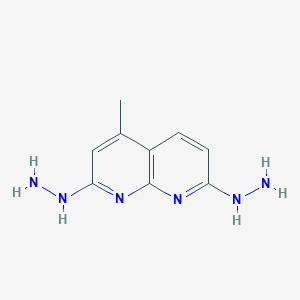
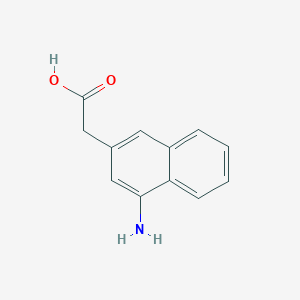
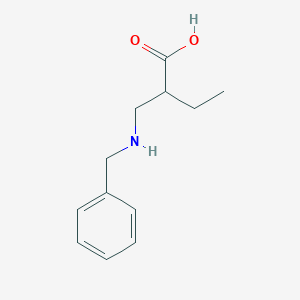
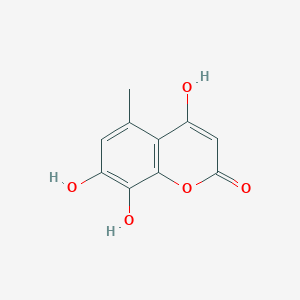
![4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B15069352.png)
![Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B15069364.png)
